N-(3-methoxyphenyl)-N'-propylthiourea
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Overview
Description
N-(3-methoxyphenyl)-N'-propylthiourea (also known as PTUP) is a synthetic compound that has been widely used in scientific research. PTUP is a thiourea derivative that has a unique chemical structure, which makes it useful in various biochemical and physiological studies.
Mechanism of Action
PTUP exerts its biological effects by inhibiting the activity of various enzymes and modulating the production of nitric oxide. It has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation. PTUP also inhibits the activity of protein kinase C, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
PTUP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide, which is a potent vasodilator that regulates blood pressure and vascular tone. PTUP has also been shown to inhibit the activity of phosphodiesterases, which are enzymes that degrade cyclic nucleotides, such as cAMP and cGMP. This results in an increase in the levels of cyclic nucleotides, which can lead to various physiological effects, including vasodilation, smooth muscle relaxation, and inhibition of platelet aggregation.
Advantages and Limitations for Lab Experiments
PTUP has several advantages as a pharmacological tool for scientific research. It is a potent and selective inhibitor of various enzymes, which makes it useful for studying specific biological processes. PTUP is also relatively easy to synthesize, which makes it readily available for research purposes. However, PTUP has some limitations, including its potential toxicity and the need for careful dosing in animal studies.
Future Directions
There are several future directions for research on PTUP. One area of interest is the role of PTUP in the regulation of vascular tone and blood pressure. Further studies are needed to elucidate the mechanisms by which PTUP modulates the production of nitric oxide and its effects on vascular function. Another area of interest is the potential therapeutic applications of PTUP in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Further studies are needed to evaluate the efficacy and safety of PTUP in animal models and clinical trials.
Synthesis Methods
PTUP can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-methoxybenzyl isothiocyanate with propylamine in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure PTUP.
Scientific Research Applications
PTUP has been extensively used in scientific research as a pharmacological tool to investigate various biological processes. It has been shown to inhibit the activity of several enzymes, including tyrosine kinases, protein kinase C, and phosphodiesterases. PTUP has also been used to study the role of nitric oxide in the regulation of blood pressure and vascular tone.
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-propylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-3-7-12-11(15)13-9-5-4-6-10(8-9)14-2/h4-6,8H,3,7H2,1-2H3,(H2,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDJSTJGDFSOTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-propylthiourea |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.